molecular formula C11H12F2OS B13507601 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one

1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one

Cat. No.: B13507601
M. Wt: 230.28 g/mol
InChI Key: LNPSSKUJSDJQOA-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one is an organic compound characterized by the presence of a difluorophenyl group and an isopropylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 2,5-difluorobenzaldehyde with isopropylthiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired ethanone product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, and acylated derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the isopropylthio group modulates its pharmacokinetic properties. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-(isopropylthio)ethan-1-one
  • 1-(2,5-Dichlorophenyl)-2-(isopropylthio)ethan-1-one
  • 1-(2,5-Difluorophenyl)-2-(methylthio)ethan-1-one

Uniqueness

1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one is unique due to the presence of both difluorophenyl and isopropylthio groups, which confer distinct chemical and biological properties. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the isopropylthio group provides steric hindrance and modulates its reactivity. These features make the compound a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-2-propan-2-ylsulfanylethanone

InChI

InChI=1S/C11H12F2OS/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3

InChI Key

LNPSSKUJSDJQOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC(=O)C1=C(C=CC(=C1)F)F

Origin of Product

United States

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